molecular formula C16H12N2O3 B1487505 [3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1239769-54-0

[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No.: B1487505
CAS No.: 1239769-54-0
M. Wt: 280.28 g/mol
InChI Key: SOWAWMMWUICAHE-UHFFFAOYSA-N
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Description

[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a heterocyclic compound that features a naphthyl group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the condensation of 2-naphthylamine with a suitable pyridazinone precursor. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For instance, the condensation reaction might be carried out in the presence of acetic anhydride and a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The naphthyl group can be oxidized to form quinones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: Electrophilic substitution reactions can occur on the naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may require the use of reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Halogenated or nitrated naphthyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in a critical metabolic pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar pyridazinone structures but different substituents.

    Naphthyl derivatives: Compounds featuring the naphthyl group but with different functional groups attached.

Uniqueness

[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid is unique due to its specific combination of the naphthyl and pyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.

Properties

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-15-8-7-14(17-18(15)10-16(20)21)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWAWMMWUICAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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